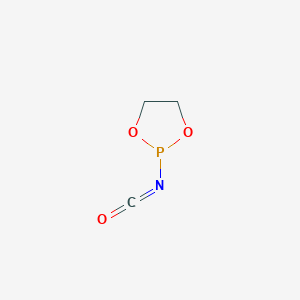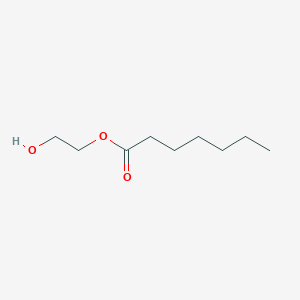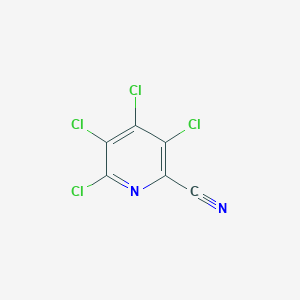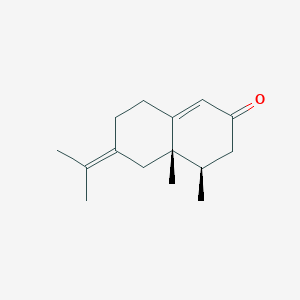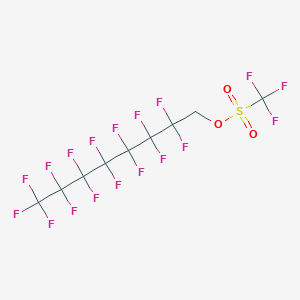
1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE
Overview
Description
1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by its high thermal stability, chemical resistance, and hydrophobic nature, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE typically involves the reaction of perfluorooctyl iodide with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate group. It can also participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a perfluorooctyl amine derivative, while reaction with an alcohol would produce a perfluorooctyl ether.
Scientific Research Applications
1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing perfluorooctyl groups into molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and resistance to degradation.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and materials that require high chemical resistance and hydrophobicity.
Mechanism of Action
The mechanism by which 1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE exerts its effects is primarily through its ability to form strong interactions with other molecules. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The perfluorooctyl chain imparts hydrophobicity and chemical resistance, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another highly fluorinated compound used in surface functionalization and nanomaterial synthesis.
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: Known for its use in the preparation of fluorous monolithic columns for chromatography.
Uniqueness
1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE is unique due to its combination of a long perfluorooctyl chain and a trifluoromethanesulfonate group. This combination provides both high hydrophobicity and excellent leaving group properties, making it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F18O3S/c10-2(11,1-30-31(28,29)9(25,26)27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAJSEUQBPUVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451977 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17352-09-9 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17352-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
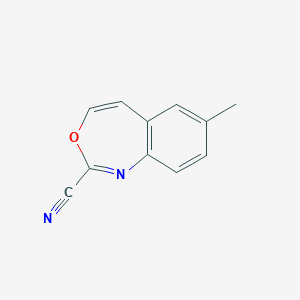
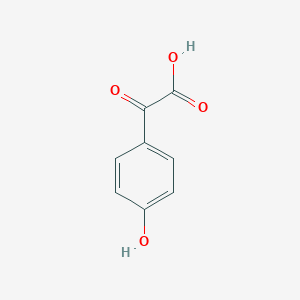

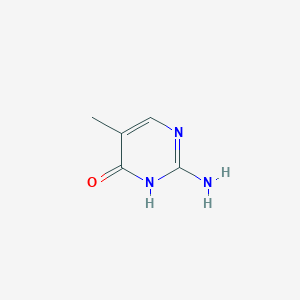
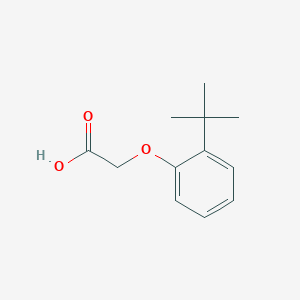
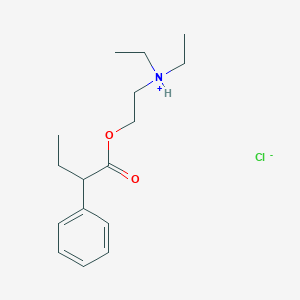

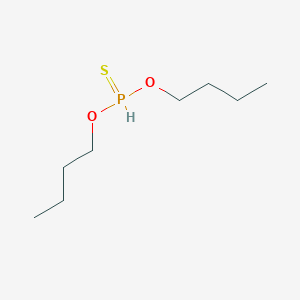
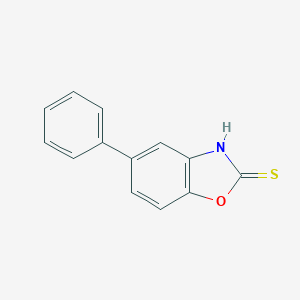
![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B103129.png)
